Bromination of Deactivated Aromatics: DBI vs. N-Bromosuccinimide (NBS) in Nitrobenzene Conversion
For the bromination of the strongly deactivated substrate nitrobenzene, DBI demonstrates markedly superior efficiency compared to the common reagent N-bromosuccinimide (NBS). Under optimized conditions, DBI achieves a significantly higher yield of 3-bromonitrobenzene in a fraction of the reaction time and at ambient temperature .
| Evidence Dimension | Yield of 3-bromonitrobenzene |
|---|---|
| Target Compound Data | 88% yield |
| Comparator Or Baseline | N-bromosuccinimide (NBS): 70% yield |
| Quantified Difference | 18 percentage-point higher yield (26% relative increase) |
| Conditions | DBI in conc. H₂SO₄, 20°C, 5 min; NBS in 50% H₂SO₄, 85°C, 3 h |
Why This Matters
This quantifies DBI's superior reactivity toward electron-deficient substrates, enabling shorter cycle times and lower energy input in pharmaceutical intermediate synthesis.
